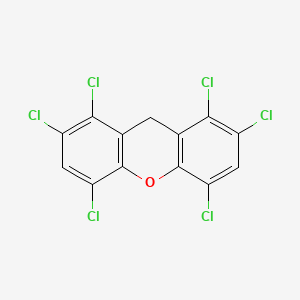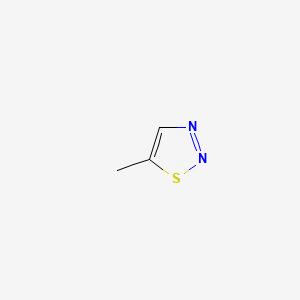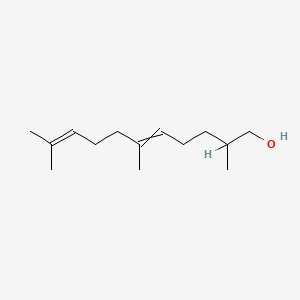
5,9-Undecadien-1-ol, 2,6,10-trimethyl-
Vue d'ensemble
Description
“5,9-Undecadien-1-ol, 2,6,10-trimethyl-” is a chemical compound with the molecular formula C14H26O . It is also known by other names such as 2,6,10-Trimethylundeca-5,9-dien-1-ol .
Molecular Structure Analysis
The molecular structure of “5,9-Undecadien-1-ol, 2,6,10-trimethyl-” consists of 14 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . The average mass is 210.356 Da and the monoisotopic mass is 210.198364 Da .Physical And Chemical Properties Analysis
The boiling point of “5,9-Undecadien-1-ol, 2,6,10-trimethyl-” is predicted to be 305.3±21.0 °C . Its density is predicted to be 0.860±0.06 g/cm3 . The pKa value is predicted to be 15.00±0.10 .Applications De Recherche Scientifique
Pheromone Synthesis and Entomology
Pheromone Research : A study by Mori, Itou, and Brossut (1990) synthesized isomers of 4,6,8-trimethyl-7,9-undeca-dien-5-ol to determine the relative stereochemistry of a female-specific compound in the tergal glands secretion of the woodroach Cryptocercus punctulatus, underscoring its significance in entomological research (Mori, Itou, & Brossut, 1990).
Biosynthesis in Insects : Research by Mayo et al. (2013) identified fuscumol, a compound similar to 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, as an aggregation pheromone in longhorn beetles, highlighting its role in insect communication and potential applications in pest management (Mayo et al., 2013).
Chemical Synthesis and Organic Chemistry
Chemical Transformations : A study by Vasil’ev and Serebryakov (1996) focused on the synthesis of related compounds, demonstrating the chemical versatility and potential utility of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- in organic synthesis (Vasil’ev & Serebryakov, 1996).
Biotransformations in Fungi : Miyazawa, Nankai, and Kameoka (1995) investigated the microbial transformations of compounds related to 5,9-Undecadien-1-ol, 2,6,10-trimethyl- by the plant pathogenic fungus Glomerella cingulata, revealing insights into fungal metabolism and the potential for bioconversion applications (Miyazawa, Nankai, & Kameoka, 1995).
Pharmacological Research
- Squalene Synthetase Inhibition : De Montellano et al. (1977) synthesized pyrophosphates of farnesol analogues, including compounds similar to 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, to study their inhibitory effect on squalene synthetase, an enzyme involved in cholesterol biosynthesis. This research has implications for understanding and potentially manipulating cholesterol biosynthesis (De Montellano et al., 1977).
Safety And Hazards
Propriétés
IUPAC Name |
2,6,10-trimethylundeca-5,9-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,14-15H,5-6,8,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDKVPXRARVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865130 | |
| Record name | 2,6,10-Trimethyl-5,9-undecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Undecadien-1-ol, 2,6,10-trimethyl- | |
CAS RN |
24048-14-4 | |
| Record name | 2,6,10-Trimethyl-5,9-undecadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24048-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,9-Undecadien-1-ol, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,9-Undecadien-1-ol, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Trimethyl-5,9-undecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10-trimethylundeca-5,9-dienol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



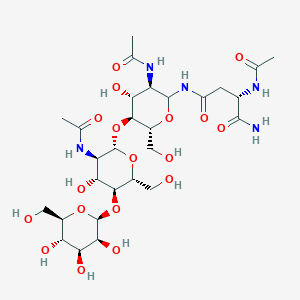
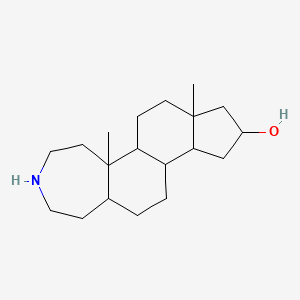
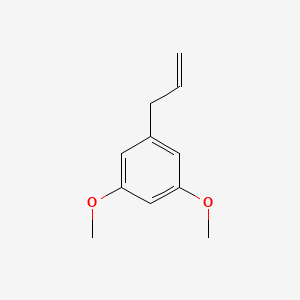
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
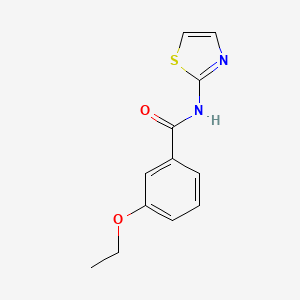
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
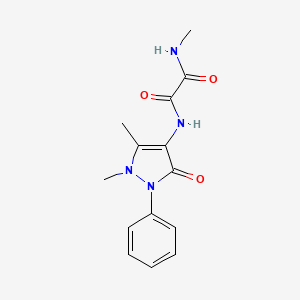
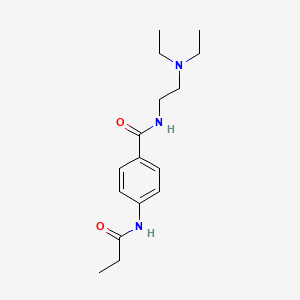
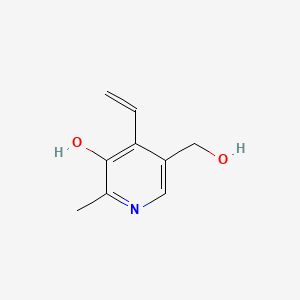
![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)
![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)
